Cas no 2287300-37-0 (tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate)

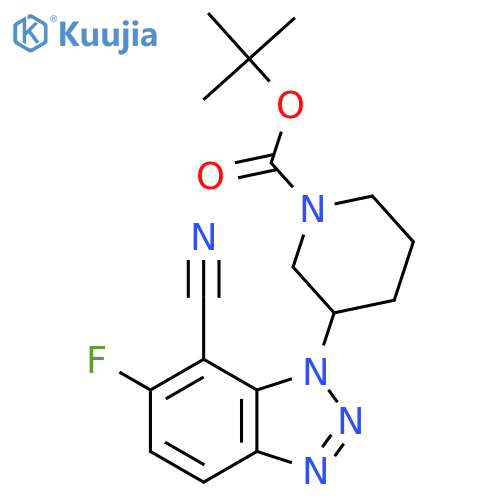

2287300-37-0 structure

商品名:tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate

- 2287300-37-0

- EN300-6750502

-

- インチ: 1S/C17H20FN5O2/c1-17(2,3)25-16(24)22-8-4-5-11(10-22)23-15-12(9-19)13(18)6-7-14(15)20-21-23/h6-7,11H,4-5,8,10H2,1-3H3

- InChIKey: HQANOKMWOCSCBS-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC2=C(C=1C#N)N(C1CN(C(=O)OC(C)(C)C)CCC1)N=N2

計算された属性

- せいみつぶんしりょう: 345.16010306g/mol

- どういたいしつりょう: 345.16010306g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 557

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 84Ų

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6750502-0.25g |

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |

2287300-37-0 | 95.0% | 0.25g |

$867.0 | 2025-03-13 | |

| Enamine | EN300-6750502-10.0g |

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |

2287300-37-0 | 95.0% | 10.0g |

$4052.0 | 2025-03-13 | |

| Enamine | EN300-6750502-2.5g |

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |

2287300-37-0 | 95.0% | 2.5g |

$1848.0 | 2025-03-13 | |

| Enamine | EN300-6750502-0.05g |

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |

2287300-37-0 | 95.0% | 0.05g |

$792.0 | 2025-03-13 | |

| Enamine | EN300-6750502-5.0g |

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |

2287300-37-0 | 95.0% | 5.0g |

$2732.0 | 2025-03-13 | |

| Enamine | EN300-6750502-0.1g |

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |

2287300-37-0 | 95.0% | 0.1g |

$829.0 | 2025-03-13 | |

| Enamine | EN300-6750502-0.5g |

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |

2287300-37-0 | 95.0% | 0.5g |

$905.0 | 2025-03-13 | |

| Enamine | EN300-6750502-1.0g |

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate |

2287300-37-0 | 95.0% | 1.0g |

$943.0 | 2025-03-13 |

tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

2287300-37-0 (tert-butyl 3-(7-cyano-6-fluoro-1H-1,2,3-benzotriazol-1-yl)piperidine-1-carboxylate) 関連製品

- 2230780-65-9(IL-17A antagonist 3)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量